molecular formula C8H9N3O2 B1420995 ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate CAS No. 1217863-08-5

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1420995
CAS No.: 1217863-08-5
M. Wt: 179.18 g/mol
InChI Key: RUGWKXCFPDGXNY-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a cyanomethyl group and an ethyl ester group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.

    Methyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    1-(Cyanomethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyanomethyl group and the ethyl ester group on the pyrazole ring provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

ethyl 1-(cyanomethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWKXCFPDGXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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